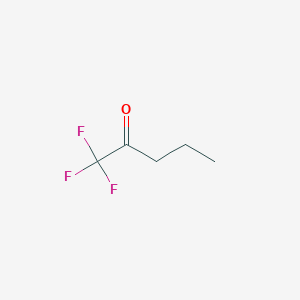
1,1,1-Trifluoropentan-2-one
Vue d'ensemble
Description
1,1,1-Trifluoropentan-2-one is a fluorinated ketone with the molecular formula C5H7F3O . It is also known as 2,2,3,3-Tetrafluoropropyl methyl ketone or Propanone.
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropentan-2-one consists of a five-carbon chain with a ketone functional group at the second carbon and three fluorine atoms attached to the terminal carbon . The InChI code is 1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 .Physical And Chemical Properties Analysis
1,1,1-Trifluoropentan-2-one has a molecular weight of 140.10 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and four hydrogen bond acceptors . It is a liquid at room temperature .Applications De Recherche Scientifique
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis
- Summary of the Application: 1,1,1-Trifluoropentan-2-one is used as a reagent in chemical synthesis . It’s often used in the production of other chemicals, contributing its trifluoro group to the resulting compounds .
- Methods of Application: The exact methods of application can vary widely depending on the specific synthesis being performed. Generally, 1,1,1-Trifluoropentan-2-one would be combined with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired product .
- Results or Outcomes: The outcomes of these syntheses can also vary widely, but the use of 1,1,1-Trifluoropentan-2-one often results in the production of compounds that contain a trifluoro group .
Study on Formation of α-Bromo Alcohols
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: A study used 1,1,1-Trifluoropentan-2-one in a strong acid system with hydrogen bromide and dibromodifluoromethane .
- Methods of Application: The study involved NMR analysis of solutions of 1,1,1-Trifluoropentan-2-one in the strong acid system at temperatures below 250 K .
- Results or Outcomes: The study found evidence for the formation of 2-bromo alcohol analogues of 1,1,1-Trifluoropentan-2-one .
Use in Heterocycle Formation
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 1,1,1-Trifluoropentan-2-one is used as a precursor to heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
- Methods of Application: The compound is used in the condensation of esters of trifluoroacetic acid with acetone .
- Results or Outcomes: The outcome of this application is the formation of heterocycles .
Use in Metal Chelate Formation
- Specific Scientific Field: Inorganic Chemistry
- Summary of the Application: 1,1,1-Trifluoropentan-2-one is used in the formation of metal chelates . Metal chelates are complexes formed between a metal ion and a chelating agent .
- Methods of Application: The exact methods of application can vary widely depending on the specific chelate being formed .
- Results or Outcomes: The outcome of this application is the formation of metal chelates .
Use in Heterocycle Formation
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 1,1,1-Trifluoropentan-2-one is used as a precursor to heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
- Methods of Application: The compound is used in the condensation of esters of trifluoroacetic acid with acetone .
- Results or Outcomes: The outcome of this application is the formation of heterocycles .
Use in Metal Chelate Formation
- Specific Scientific Field: Inorganic Chemistry
- Summary of the Application: 1,1,1-Trifluoropentan-2-one is used in the formation of metal chelates . Metal chelates are complexes formed between a metal ion and a chelating agent .
- Methods of Application: The exact methods of application can vary widely depending on the specific chelate being formed .
- Results or Outcomes: The outcome of this application is the formation of metal chelates .
Safety And Hazards
1,1,1-Trifluoropentan-2-one is classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1,1,1-trifluoropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKZRKZHFDRIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285752 | |
| Record name | 1,1,1-trifluoropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropentan-2-one | |
CAS RN |
383-56-2 | |
| Record name | 383-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



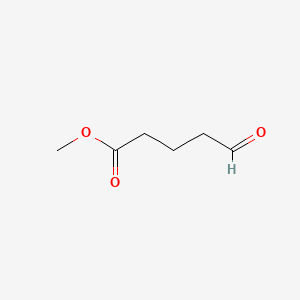
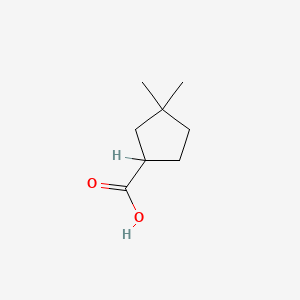
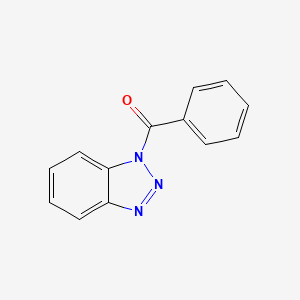
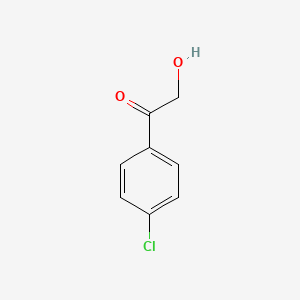
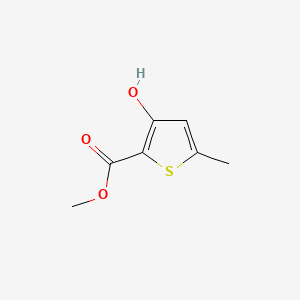
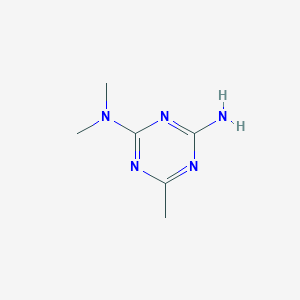
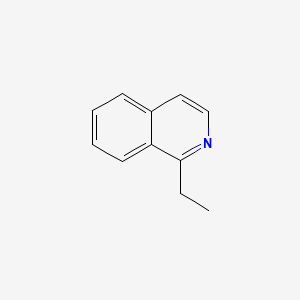
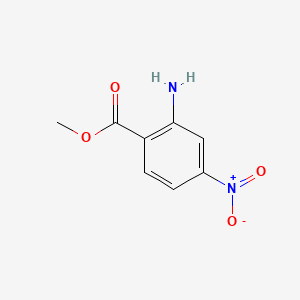
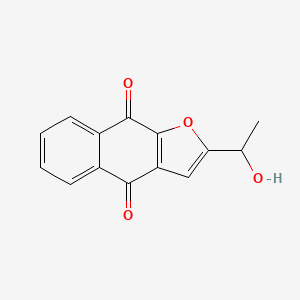
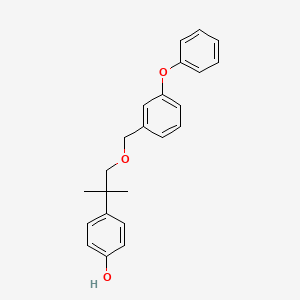
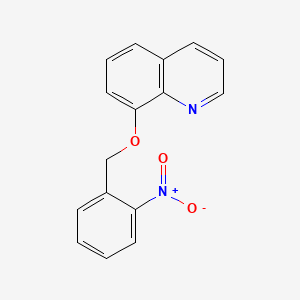
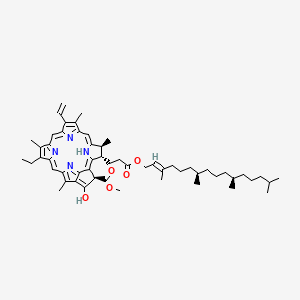
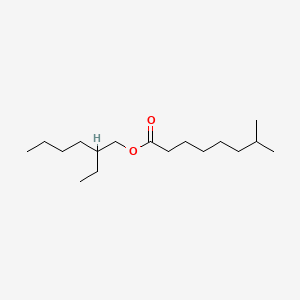
![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)